Tetraethyl Difluoromethylenebisphosphonate
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Overview
Description
Difluoromethylene-bis-phosphonic acid tetraethyl ester is a chemical compound with the molecular formula C9H20F2O6P2. It is known for its unique structure, which includes two phosphonic acid groups connected by a difluoromethylene bridge. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethylene-bis-phosphonic acid tetraethyl ester typically involves the reaction of diethyl phosphite with difluoromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of difluoromethylene-bis-phosphonic acid tetraethyl ester is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Difluoromethylene-bis-phosphonic acid tetraethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluoromethylene-bis-phosphonic acid.
Reduction: Reduction reactions can convert it into simpler phosphonic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different fields .
Scientific Research Applications
Difluoromethylene-bis-phosphonic acid tetraethyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: It is used in the study of enzyme inhibitors and as a tool for probing biological pathways.
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of difluoromethylene-bis-phosphonic acid tetraethyl ester involves its interaction with specific molecular targets, such as enzymes. The difluoromethylene bridge provides stability and resistance to hydrolysis, making it an effective inhibitor of certain enzymes. This stability allows it to interact with the active sites of enzymes, blocking their activity and thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methylenebisphosphonic acid tetraethyl ester
- Ethylidenebisphosphonic acid tetraethyl ester
- Vinylidenebisphosphonic acid tetraethyl ester
Uniqueness
Difluoromethylene-bis-phosphonic acid tetraethyl ester is unique due to the presence of the difluoromethylene bridge, which imparts greater stability and resistance to hydrolysis compared to other similar compounds. This makes it particularly valuable in applications where long-term stability is required .
Properties
IUPAC Name |
1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHWPFRPEUBPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2O6P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473878 |
Source
|
Record name | AG-H-15746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-58-9 |
Source
|
Record name | AG-H-15746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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